

Technical Guide to the Spectral Analysis of 2-Methoxypyridine-3-boronic acid

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Compound of Interest		
Compound Name:	2-Methoxypyridine-3-boronic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-methoxypyridine-3-boronic acid** (CAS No. 163105-90-6). Due to the limited availability of publicly accessible, experimentally derived raw spectra, this document presents a combination of predicted data, characteristic spectral features, and detailed experimental protocols. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this important building block in pharmaceutical and chemical research.

Chemical Information

Property	Value
IUPAC Name	(2-methoxypyridin-3-yl)boronic acid
CAS Number	163105-90-6
Molecular Formula	C ₆ H ₈ BNO ₃
Molecular Weight	152.94 g/mol
Appearance	White to off-white crystalline solid.[1][2]
Melting Point	140-144 °C

Predicted Spectral Data



The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and characteristic Infrared (IR) and Mass Spectrometry (MS) data for **2-methoxypyridine-3-boronic acid**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	- Multiplicity	Number of Protons	Assignment
~8.20	dd, $J \approx 4.8$, 1.8 Hz	1H	H-6 (Pyridine)
~8.05	dd, J \approx 7.5, 1.8 Hz	1H	H-4 (Pyridine)
~7.10	dd, J \approx 7.5, 4.8 Hz	1H	H-5 (Pyridine)
~3.95	S	3H	-OCH₃
~8.0 (broad s)	S	2H	-B(OH)2

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) are approximate.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165.0	C-2 (Pyridine, C-O)
~150.0	C-6 (Pyridine)
~142.0	C-4 (Pyridine)
~118.0	C-5 (Pyridine)
~110.0	C-3 (Pyridine, C-B)
~54.0	-ОСН3

Note: The carbon atom attached to the boron (C-3) often shows a broader signal and its chemical shift can be difficult to predict with high accuracy.



Characteristic Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (from B(OH) ₂ and absorbed water)
3100 - 3000	Medium	Aromatic C-H stretch (Pyridine)
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH₃)
1600 - 1450	Medium-Strong	C=C and C=N stretching vibrations (Pyridine ring)[3]
1380 - 1320	Strong	B-O stretch
1250 - 1200	Strong	Asymmetric C-O-C stretch (-OCH ₃)
1050 - 1020	Medium	Symmetric C-O-C stretch (- OCH ₃)
~700	Strong	O-B-O out-of-plane deformation

Mass Spectrometry (MS) Data

- Molecular Ion (M⁺): The expected molecular ion peak for the parent compound would be at m/z = 153 (for ¹¹B) and 152 (for ¹⁰B).
- Key Fragmentation Patterns: Common fragmentation pathways for arylboronic acids include the loss of water (-18) and the boronic acid group.[4] Fragmentation of the pyridine ring can also be expected.

Experimental Protocols Synthesis of 2-Methoxypyridine-3-boronic acid

A common synthetic route involves the borylation of a corresponding halopyridine.[2]

Materials:



- 3-Bromo-2-methoxypyridine
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- · Dimethyl sulfoxide (DMSO) or Dioxane
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.
- Add the palladium catalyst, Pd(dppf)Cl₂.
- Add the anhydrous solvent (DMSO or dioxane).
- Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction is cooled to room temperature and the pinacol ester intermediate is typically hydrolyzed to the boronic acid during the aqueous workup.
- The crude product is then purified, commonly by recrystallization or column chromatography.

General Protocol for NMR Spectroscopy

Instrumentation:

A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Sample Preparation:



- Dissolve approximately 5-10 mg of the purified 2-methoxypyridine-3-boronic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard one-pulse ¹H NMR spectrum.[5] Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum.[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[6]

General Protocol for FT-IR Spectroscopy

Instrumentation:

 A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

Sample Preparation (ATR):

 Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.



- Place a small amount of the solid 2-methoxypyridine-3-boronic acid onto the crystal to completely cover the sampling area.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.[8]
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- The typical scanning range is 4000-400 cm⁻¹.[8]

General Protocol for Mass Spectrometry

Instrumentation:

 A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[1]

Sample Preparation (ESI):

- Prepare a dilute solution of the sample (typically in the low μg/mL to ng/mL range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[4]
- A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.[4]

Data Acquisition:

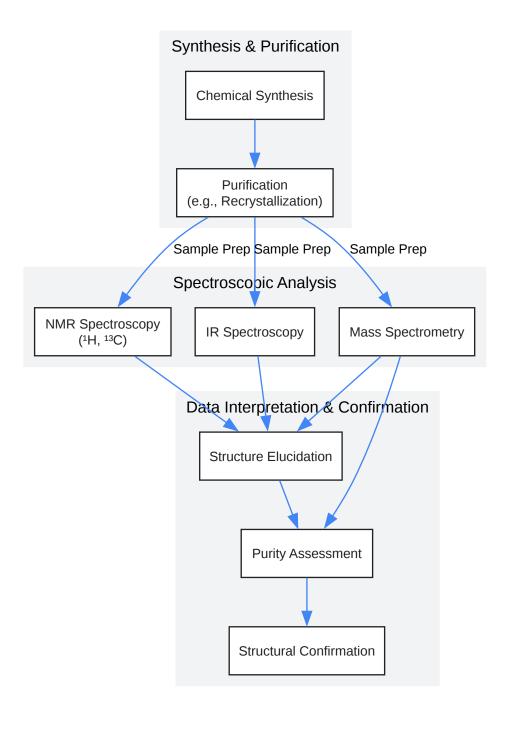
- Introduce the sample solution into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).



• For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a synthesized chemical compound like **2-methoxypyridine-3-boronic acid**.





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Caption: Workflow for Synthesis and Spectral Analysis.

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